benzyl (R)-(5-chloro-3-(6-chloro-5-fluoro-3-(2-oxopropyl)-1H-indol-2-yl)-1-(4-methoxybenzyl)-2-oxoindolin-3-yl)carbamate
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Overview
Description
Benzyl ®-(5-chloro-3-(6-chloro-5-fluoro-3-(2-oxopropyl)-1H-indol-2-yl)-1-(4-methoxybenzyl)-2-oxoindolin-3-yl)carbamate is a complex organic compound with a unique structure that includes multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzyl ®-(5-chloro-3-(6-chloro-5-fluoro-3-(2-oxopropyl)-1H-indol-2-yl)-1-(4-methoxybenzyl)-2-oxoindolin-3-yl)carbamate typically involves multiple steps, including the formation of indole derivatives and subsequent functionalization. One common method involves the reaction of benzyl chloroformate with ammonia to form benzyl carbamate, which is then further reacted with various indole derivatives under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of catalysts and specific solvents to facilitate the reactions and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
Benzyl ®-(5-chloro-3-(6-chloro-5-fluoro-3-(2-oxopropyl)-1H-indol-2-yl)-1-(4-methoxybenzyl)-2-oxoindolin-3-yl)carbamate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert certain functional groups within the molecule to their reduced forms.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to enhance reaction rates and selectivity .
Major Products Formed
The major products formed from these reactions depend on the specific reaction type and conditions. For example, oxidation may yield oxides, reduction may produce alcohols or amines, and substitution reactions can result in various substituted derivatives .
Scientific Research Applications
Benzyl ®-(5-chloro-3-(6-chloro-5-fluoro-3-(2-oxopropyl)-1H-indol-2-yl)-1-(4-methoxybenzyl)-2-oxoindolin-3-yl)carbamate has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the production of various industrial chemicals and materials
Mechanism of Action
The mechanism of action of benzyl ®-(5-chloro-3-(6-chloro-5-fluoro-3-(2-oxopropyl)-1H-indol-2-yl)-1-(4-methoxybenzyl)-2-oxoindolin-3-yl)carbamate involves its interaction with specific molecular targets and pathways. This compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- Benzyl carbamate
- Benzyl chloroformate
- Indole derivatives
Uniqueness
Benzyl ®-(5-chloro-3-(6-chloro-5-fluoro-3-(2-oxopropyl)-1H-indol-2-yl)-1-(4-methoxybenzyl)-2-oxoindolin-3-yl)carbamate is unique due to its specific combination of functional groups and structural features.
Properties
Molecular Formula |
C35H28Cl2FN3O5 |
---|---|
Molecular Weight |
660.5 g/mol |
IUPAC Name |
benzyl N-[(3R)-5-chloro-3-[6-chloro-5-fluoro-3-(2-oxopropyl)-1H-indol-2-yl]-1-[(4-methoxyphenyl)methyl]-2-oxoindol-3-yl]carbamate |
InChI |
InChI=1S/C35H28Cl2FN3O5/c1-20(42)14-26-25-16-29(38)28(37)17-30(25)39-32(26)35(40-34(44)46-19-22-6-4-3-5-7-22)27-15-23(36)10-13-31(27)41(33(35)43)18-21-8-11-24(45-2)12-9-21/h3-13,15-17,39H,14,18-19H2,1-2H3,(H,40,44)/t35-/m1/s1 |
InChI Key |
RGEDGLXRTNGQQX-PGUFJCEWSA-N |
Isomeric SMILES |
CC(=O)CC1=C(NC2=CC(=C(C=C21)F)Cl)[C@@]3(C4=C(C=CC(=C4)Cl)N(C3=O)CC5=CC=C(C=C5)OC)NC(=O)OCC6=CC=CC=C6 |
Canonical SMILES |
CC(=O)CC1=C(NC2=CC(=C(C=C21)F)Cl)C3(C4=C(C=CC(=C4)Cl)N(C3=O)CC5=CC=C(C=C5)OC)NC(=O)OCC6=CC=CC=C6 |
Origin of Product |
United States |
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